molecular formula C₃₂H₅₄O₃ B1146410 Dihydrotestosterone Tridecanoate CAS No. 488836-66-4

Dihydrotestosterone Tridecanoate

Cat. No.: B1146410
CAS No.: 488836-66-4
M. Wt: 486.77
InChI Key:
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Description

Dihydrotestosterone (DHT), also known as 5α-dihydrotestosterone, 5α-DHT, androstanolone, or stanolone, is an endogenous androgen sex steroid and hormone. It is primarily involved in the growth and repair of the prostate and the penis, as well as the production of sebum and body hair composition . DHT is the 5α-reduced metabolite of testosterone (T) that is principally converted from T in target organs such as the prostate, skin, and liver .


Synthesis Analysis

DHT is generated by a 5-alpha reduction of testosterone. Unlike testosterone, DHT cannot be aromatized to estradiol, therefore DHT is considered a pure androgenic steroid . The enzyme 5α-reductase catalyzes the formation of DHT from testosterone in certain tissues including the prostate gland, seminal vesicles, epididymides, skin, hair follicles, liver, and brain .


Molecular Structure Analysis

The molecular structure of DHT favors tight linkage to the steroid binding site on Sex Hormone Binding Globulin (SHBG). Compared with testosterone, DHT has roughly a fivefold greater binding affinity to SHBG .


Chemical Reactions Analysis

DHT is the 5α-reduced metabolite of testosterone (T) that is principally converted from T in target organs such as the prostate, skin, and liver . The conversion process involves the enzyme 5α-reductase, which catalyzes the formation of DHT from testosterone .

Mechanism of Action

Many effects of testosterone are mediated through DHT. DHT is considerably more potent as an agonist of the androgen receptor (AR) compared to testosterone . It plays a crucial role in sexual differentiation of the male genitalia during embryogenesis, maturation of the penis and scrotum at puberty, growth of facial, body, and pubic hair, and development and maintenance of the prostate gland and seminal vesicles .

Future Directions

While well-controlled, long-term studies designed to specifically examine the effects of androgen exposure on risk for prostate need to be conducted, the current clinical database is relatively reassuring that circulating levels of androgens (or changes in such) apparently do not play as pivotal a role as once thought in the development of prostate disease .

Properties

CAS No.

488836-66-4

Molecular Formula

C₃₂H₅₄O₃

Molecular Weight

486.77

Synonyms

(5α,17β)-17-[(1-Oxotridecyl)oxy]-androstan-3-one

Origin of Product

United States

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